REACTION_CXSMILES
|
Br[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Br:12])[CH:10]=2)[C:5](=[O:13])[O:4][CH2:3]1>C(Cl)Cl>[Br:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[C:5](=[O:13])[O:4][CH:3]=[CH:2]2
|
Name
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|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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BrC1COC(C2=CC=C(C=C12)Br)=O
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
TEA
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
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WASH
|
Details
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washed with 1N HCl
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Type
|
WASH
|
Details
|
wash with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC with 0-100% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=COC(C2=CC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |